molecular formula C23H28N2O3 B4044644 4-{5-[3-(hydroxymethyl)-4-isopropoxyphenyl]-4-phenyl-1H-imidazol-1-yl}butan-2-ol

4-{5-[3-(hydroxymethyl)-4-isopropoxyphenyl]-4-phenyl-1H-imidazol-1-yl}butan-2-ol

Cat. No.: B4044644
M. Wt: 380.5 g/mol
InChI Key: NFCKXYZOXRLLCE-UHFFFAOYSA-N
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Description

The compound appears to contain an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have nonbonding pairs of electrons . Imidazoles are a key component of important biological molecules like histidine and histamine . The compound also contains a phenyl group (a variant of a benzene ring), and a butan-2-ol group, which is a four-carbon chain with a hydroxyl (alcohol) group on the second carbon .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in a molecule .


Chemical Reactions Analysis

The imidazole ring in the compound can participate in various chemical reactions. For example, it can act as a nucleophile in substitution reactions or as a base in elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, its solubility can be determined experimentally, while its pKa (a measure of acidity) can be determined using spectrophotometric titration .

Scientific Research Applications

Synthesis and Properties of Ionic Liquids

The compound 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, a variant related to the specified chemical structure, demonstrates the synthesis and properties of protic hydroxylic ionic liquids. These ionic liquids, characterized by two types of nitrogenous centers, exhibit variable basicity and are synthesized through the reaction of butyl glycidyl ether with 1-(3-aminopropyl)imidazole. Notably, these ionic liquids are characterized by low glass transition temperatures and high conductivity under anhydrous conditions, indicating potential applications in electrochemical systems and as solvents in organic reactions (Shevchenko et al., 2017).

Chemical Synthesis and Organic Chemistry

Another research avenue explores the synthesis of ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a key intermediate in the synthesis of Olmesartan, a medication used to treat high blood pressure. This synthesis involves a series of reactions, including condensation under microwave irradiation, oxidation, esterification, and the Grignard reaction, showcasing the compound's utility in pharmaceutical manufacturing and organic synthesis processes (Shen Zheng-rong, 2007).

Pharmacological Research

Research on nonpeptide angiotensin II receptor antagonists has led to the development of compounds like 2-butyl-1-[(2'-carboxybiphenyl-4-yl)methyl]-4-chloro-5-(hydroxymethyl)imidazole. These compounds are potent antihypertensives when administered orally, differing from earlier series that were active primarily through intravenous administration. This highlights the compound's significant impact on pharmacological research, specifically in the development of treatments for hypertension (Carini et al., 1991).

Material Science and Polymer Chemistry

The synthesis of transition-metal complexes of phenoxy-imine ligands modified with pendant imidazolium salts has been investigated for their potential as ethylene polymerization catalysts. These studies involve the reaction of specific imidazolium bromide derivatives with metal halides to produce metal complexes that are tested as precatalysts for ethylene polymerization, demonstrating the compound's relevance in material science and polymer chemistry (Houghton et al., 2008).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological pathway it targets .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, compounds containing imidazole rings can cause skin and eye irritation, and may be harmful if swallowed .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

Properties

IUPAC Name

4-[5-[3-(hydroxymethyl)-4-propan-2-yloxyphenyl]-4-phenylimidazol-1-yl]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-16(2)28-21-10-9-19(13-20(21)14-26)23-22(18-7-5-4-6-8-18)24-15-25(23)12-11-17(3)27/h4-10,13,15-17,26-27H,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCKXYZOXRLLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=C(N=CN2CCC(C)O)C3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{5-[3-(hydroxymethyl)-4-isopropoxyphenyl]-4-phenyl-1H-imidazol-1-yl}butan-2-ol
Reactant of Route 2
4-{5-[3-(hydroxymethyl)-4-isopropoxyphenyl]-4-phenyl-1H-imidazol-1-yl}butan-2-ol
Reactant of Route 3
4-{5-[3-(hydroxymethyl)-4-isopropoxyphenyl]-4-phenyl-1H-imidazol-1-yl}butan-2-ol
Reactant of Route 4
4-{5-[3-(hydroxymethyl)-4-isopropoxyphenyl]-4-phenyl-1H-imidazol-1-yl}butan-2-ol
Reactant of Route 5
4-{5-[3-(hydroxymethyl)-4-isopropoxyphenyl]-4-phenyl-1H-imidazol-1-yl}butan-2-ol
Reactant of Route 6
4-{5-[3-(hydroxymethyl)-4-isopropoxyphenyl]-4-phenyl-1H-imidazol-1-yl}butan-2-ol

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